3h-Imidazo[4,5-b]pyridine-6-carbaldehyde
Overview
Description
3H-Imidazo[4,5-b]pyridine-6-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Mechanism of Action
Target of Action
3h-Imidazo[4,5-b]pyridine-6-carbaldehyde is a complex compound with potential biological activity. These include angiotensin II and thromboxane A2 , which play crucial roles in blood pressure regulation and platelet aggregation, respectively.
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cells . They can affect the pathways of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more
Result of Action
Given its potential as an antagonist of various biological receptors , it could potentially lead to changes in cellular processes and functions
Biochemical Analysis
Biochemical Properties
They exhibit diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .
Cellular Effects
It is known that imidazopyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-6-carbaldehyde typically involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines . One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group using hydrogen in the presence of palladium on carbon . Another approach involves the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Various amines, thiols, and halides.
Major Products
The major products formed from these reactions include imidazo[4,5-b]pyridine-6-carboxylic acid, imidazo[4,5-b]pyridine-6-methanol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-a]pyridine: Utilized in the synthesis of drugs like zolimidine and ambien.
Uniqueness
3H-Imidazo[4,5-b]pyridine-6-carbaldehyde is unique due to its specific structural configuration, which allows for diverse chemical reactivity and a broad range of applications in different scientific fields. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-6-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-5-1-6-7(8-2-5)10-4-9-6/h1-4H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNNBBMOCZIOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265216 | |
Record name | 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022158-38-8 | |
Record name | 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022158-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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